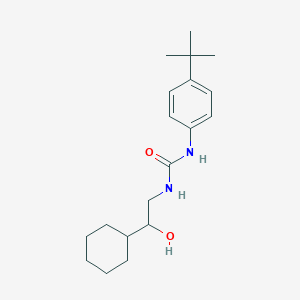

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea typically involves the reaction of 4-(tert-butyl)aniline with 2-cyclohexyl-2-hydroxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly used.

Substitution: Conditions typically involve the use of catalysts like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Various substituted phenyl derivatives depending on the substituent used.

Applications De Recherche Scientifique

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions due to its urea moiety.

Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Use as a stabilizer or additive in polymer production.

Mécanisme D'action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets could include proteins with active sites that accommodate the urea moiety, leading to changes in their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxyethyl)urea: Lacks the cyclohexyl group.

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl)urea: Lacks the hydroxyl group.

Uniqueness

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea is unique due to the presence of both a cyclohexyl group and a hydroxyl group, which may confer specific chemical properties and biological activities not found in similar compounds.

Activité Biologique

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea (CAS Number: 1351620-88-6) is a synthetic organic compound belonging to the urea class. Its unique structure, characterized by a tert-butyl group, a cyclohexyl moiety, and a hydroxyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C19H30N2O2

- Molecular Weight : 318.5 g/mol

- Structure : The compound features a urea functional group linked to a phenyl ring and a cyclohexyl-2-hydroxyethyl side chain.

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The presence of the urea moiety allows for potential hydrogen bonding with active sites of proteins, which could lead to inhibition or modulation of enzymatic activities.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly regarding its anti-inflammatory and anticancer properties. Here are key findings:

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The hydroxyl group may enhance interactions with inflammatory mediators.

Anticancer Potential

Studies have shown that urea derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound were tested for their ability to induce apoptosis in cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 14.31 ± 0.90 | Induction of apoptosis via caspase activation |

| Study B | A549 | 8.55 ± 0.35 | Cell cycle arrest and apoptosis induction |

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of urea compounds showed significant cytotoxicity against various cancer cell lines, including HeLa and A549. The mechanism was primarily through apoptosis induction.

- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was evaluated through assays measuring its effect on specific kinases involved in cell proliferation. Results indicated promising inhibitory activity against CDK9, suggesting a role in cancer therapy.

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-19(2,3)15-9-11-16(12-10-15)21-18(23)20-13-17(22)14-7-5-4-6-8-14/h9-12,14,17,22H,4-8,13H2,1-3H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDFVHMJGJRIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.